molecular formula C26H24ClN7O B12406561 Fgfr3-IN-4

Fgfr3-IN-4

Cat. No.: B12406561
M. Wt: 486.0 g/mol
InChI Key: KBCMVZNCBWKZQE-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr3-IN-4 is a small molecule inhibitor targeting the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the receptor tyrosine kinase family, which plays a crucial role in cell proliferation, differentiation, and survival. Abnormal activation of FGFR3 is implicated in various cancers, including bladder cancer and multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr3-IN-4 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature or patents. Common methods include the use of palladium-catalyzed coupling reactions, amide bond formations, and selective functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Fgfr3-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Fgfr3-IN-4 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and survival. The molecular targets and pathways involved include the MAPK/ERK and PI3K/AKT signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Fgfr3-IN-4 include other FGFR inhibitors such as:

Uniqueness

This compound is unique in its selectivity for FGFR3, which may result in fewer off-target effects compared to pan-FGFR inhibitors. This selectivity makes it a valuable tool for studying FGFR3-specific signaling and for developing targeted therapies with potentially improved safety profiles .

Properties

Molecular Formula

C26H24ClN7O

Molecular Weight

486.0 g/mol

IUPAC Name

4-[4-[3-chloro-4-[(1R)-1-(2-cyanophenyl)ethoxy]pyrazolo[1,5-a]pyridin-6-yl]-5-methylpyrazol-1-yl]piperidine-1-carbonitrile

InChI

InChI=1S/C26H24ClN7O/c1-17-23(13-31-34(17)21-7-9-32(16-29)10-8-21)20-11-25(26-24(27)14-30-33(26)15-20)35-18(2)22-6-4-3-5-19(22)12-28/h3-6,11,13-15,18,21H,7-10H2,1-2H3/t18-/m1/s1

InChI Key

KBCMVZNCBWKZQE-GOSISDBHSA-N

Isomeric SMILES

CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)Cl)C(=C3)O[C@H](C)C5=CC=CC=C5C#N

Canonical SMILES

CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)Cl)C(=C3)OC(C)C5=CC=CC=C5C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.